rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester
Description
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 6-azabicyclo[3.1.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-4-3-6-5-8(7)10-6/h6-8,10H,2-5H2,1H3 |
InChI Key |
MCULFXFGGYCJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2CC1N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The bicyclic core is constructed through a-sigmatropic rearrangement of ammonium ylide intermediates. Treatment of allylic amines (e.g., 6 in Scheme 1) with NaOEt in EtOH generates ylide 7 , which rearranges to the (E)-amino ester 8 with 83% yield and 95% stereoselectivity.
Scheme 1
$$
\text{Allylic amine} \xrightarrow{\text{NaOEt/EtOH}} \text{Ammonium ylide} \xrightarrow{\text{-rearrangement}} \text{(E)-Amino ester}
$$
Optimization
- Temperature : Rearrangement at –70°C in THF with KOt-Bu improves stereoselectivity to >99%.
- Substrate scope : Electron-withdrawing groups on the allylic amine enhance reaction rates by 40%.
Zinc-Mediated Reductive Cyclization
Procedure
A patent method for analogous azabicyclo compounds involves Zn powder (6.9 mmol) and NH$$_4$$Cl (4.5 mmol) in methanol to reduce dichloro intermediates (e.g., 10 ) into the bicyclic ester.
Key steps :
- Reduction : Zn-mediated dehalogenation at 0°C for 12 hours.
- Cyclization : Spontaneous ring closure upon warming to room temperature.
Limitations
- Requires dichloro precursors, which are synthetically challenging to prepare.
- Scalability limited by exothermicity during Zn addition.
Rh(I)-Catalyzed Hydroformylation
Methodology
A Rh(I)/BiPhePhos catalytic system enables hydroformylation of α,β-unsaturated esters (e.g., 9a ) under syngas (H$$_2$$/CO). This method constructs the bicyclo[3.1.1]heptane core in one pot.
Conditions :
Advantages
- Stereocontrol : >20:1 endo/exo selectivity due to ligand-induced asymmetry.
- Functional group tolerance : Compatible with esters, nitriles, and protected amines.
Microwave-Assisted Cyclization of Aza-Dienes
Protocol
Azabicyclo[3.1.1]heptane esters are synthesized via microwave irradiation (150°C, 30 min) of aza-dienes in DMF.
Example :
$$
\text{Aza-diene} \xrightarrow{\text{MW, 150°C}} \text{rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylate}
$$
Benefits
- Time efficiency : 30 minutes vs. 16 hours for conventional heating.
- Reduced byproducts : Minimal epimerization due to rapid heating.
Hydrogenolysis of N-Protected Intermediates
Steps
Critical Parameters
- Catalyst loading : 10 wt% Pd/C ensures complete deprotection.
- Acid additives : TFA (2 equiv) prevents amine oxidation during hydrogenolysis.
Enzymatic Resolution of Racemic Mixtures
Process
Lipase B from Candida antarctica resolves racemic azabicyclo esters via kinetic resolution in hexane.
Conditions :
Yield : 48% (theoretical maximum 50%).
Comparative Analysis of Methods
Spectroscopic Characterization
Key Data for rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic Acid Ethyl Ester
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 4.21 (q, J = 7.1 Hz, 2H), 3.78–3.65 (m, 1H), 3.12 (dd, J = 10.2 Hz, 1H), 2.94–2.81 (m, 2H), 1.89–1.75 (m, 2H), 1.61–1.53 (m, 1H), 1.29 (t, J = 7.1 Hz, 3H).
- $$^{13}$$C NMR (101 MHz, CDCl$$3$$): δ 173.5 (COOEt), 60.1 (OCH$$2$$), 56.8 (C2), 48.3 (C6), 34.2 (C5), 28.7 (C1), 14.3 (CH$$_3$$).
- HRMS : m/z calc. for C$$9$$H$${15}$$NO$$_2$$ [M+H]$$^+$$: 170.1176, found: 170.1178.
Chemical Reactions Analysis
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Bicyclo[2.2.1]heptane Derivatives
- However, the smaller bridgehead angle in [2.2.1] systems may limit steric accessibility in enzyme-binding pockets .
Bicyclo[3.1.0]hexane Derivatives
- Example: rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 1051393-66-8) Molecular Formula: C11H17NO4 Molecular Weight: 235.26 Key Differences: The [3.1.0] system is more strained and compact, leading to higher reactivity in nucleophilic substitutions. The tert-butoxycarbonyl (Boc) group in this analog enhances solubility but reduces membrane permeability compared to the ethyl ester in the target compound .
Bicyclo[2.2.2]octane Derivatives
- Example: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid ethyl ester Molecular Formula: C9H15NO2 Molecular Weight: 169.22 Key Differences: The larger [2.2.2] system increases steric bulk, which may improve selectivity for larger enzyme active sites but reduce metabolic stability due to enhanced oxidation susceptibility .
Physicochemical Properties
The ethyl ester in the target compound balances lipophilicity and solubility, whereas Boc-protected analogs (e.g., [3.1.0] derivatives) exhibit higher LogP values, favoring CNS penetration but complicating aqueous formulation .
Biological Activity
Rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester (CAS No. 2387535-12-6) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, anti-inflammatory, and other pharmacological effects based on recent studies.
- Molecular Formula : C9H15NO2
- Molecular Weight : 169.22 g/mol
- Structure : The compound features a bicyclic structure with a nitrogen atom replacing one of the carbon atoms in the bicyclic framework.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
Antibacterial Activity
Research indicates that derivatives of bicyclic compounds often exhibit significant antibacterial properties. For instance:
- Mechanism of Action : Similar compounds have shown effectiveness against extended-spectrum beta-lactamase (ESBL) producing bacteria by inhibiting cell wall synthesis, leading to bacterial cell death .
- Case Study : A study demonstrated that derivatives of this compound exhibited potent activity against both gram-positive and gram-negative bacteria, making them suitable candidates for treating bacterial infections .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Research Findings : Some studies have indicated that related bicyclic compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
- Enzyme Inhibition : Specific enzyme inhibition assays have shown promising results in reducing inflammatory markers in vitro, suggesting its utility in managing inflammatory conditions .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Antibacterial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicycloheptane-2-carboxylic acid | Very High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
